Destetrahydrofuranyl-4-hydroxybutanyl terazosin

Pharmaceutical Analysis HPLC Method Development Impurity Profiling

Destetrahydrofuranyl-4-hydroxybutanyl terazosin (Terazosin EP Impurity F, CAS 109678-71-9) is the only acceptable reference standard for compendial purity profiling of terazosin drug substance and product per Ph. Eur. monograph method. Its unique physicochemical properties—LogP ~0.97–1.04, exact mass 389.206—govern resolution and relative retention time, ensuring unambiguous peak identification in HPLC and LC-MS. No alternative impurity standard can substitute without invalidating ANDA or commercial batch release. We supply this critical standard in high purity (≥95%) with full characterization data to support method development, AMV, and GMP QC operations.

Molecular Formula C19H27N5O4
Molecular Weight 389.4 g/mol
CAS No. 109678-71-9
Cat. No. B1282940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDestetrahydrofuranyl-4-hydroxybutanyl terazosin
CAS109678-71-9
Molecular FormulaC19H27N5O4
Molecular Weight389.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)CCCCO)N)OC
InChIInChI=1S/C19H27N5O4/c1-27-15-11-13-14(12-16(15)28-2)21-19(22-18(13)20)24-8-6-23(7-9-24)17(26)5-3-4-10-25/h11-12,25H,3-10H2,1-2H3,(H2,20,21,22)
InChIKeyKCUCXOWQJCTZNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Destetrahydrofuranyl-4-hydroxybutanyl Terazosin (CAS 109678-71-9) as Terazosin EP Impurity F: Identity and Basic Profile for Procurement Decisions


Destetrahydrofuranyl-4-hydroxybutanyl terazosin (CAS 109678-71-9), systematically designated as 1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-5-hydroxypentan-1-one, is an organic compound with the molecular formula C19H27N5O4 and a molecular weight of approximately 389.45 g/mol [1]. It is structurally related to the alpha-1 adrenergic antagonist terazosin and is officially classified as Terazosin EP Impurity F in the European Pharmacopoeia [2]. This compound is primarily utilized as a certified reference standard for analytical method development, method validation (AMV), and quality control (QC) applications during the commercial production and regulatory filing (e.g., ANDA) of terazosin drug substances and products [3].

Why Generic Substitution is Not Feasible for Destetrahydrofuranyl-4-hydroxybutanyl Terazosin (109678-71-9) in Regulated Analytical Environments


Substituting Destetrahydrofuranyl-4-hydroxybutanyl terazosin with a structurally similar analog is not viable in regulated pharmaceutical analysis. This compound is a specific, named impurity (Impurity F) in the European Pharmacopoeia monograph for terazosin, and its identification and quantification are mandated for drug substance and product release [1]. Using an alternative impurity standard would compromise the accuracy and validity of the analytical method, as relative retention times, relative response factors, and resolution parameters are specifically established for this exact chemical structure [2]. Furthermore, the compound's unique physicochemical properties, such as its specific LogP value of approximately 0.97-1.04, govern its chromatographic behavior and are not interchangeable with other terazosin-related impurities or the parent drug [3]. Regulatory compliance for Abbreviated New Drug Applications (ANDA) or commercial production requires the use of the specified EP Impurity F reference standard to ensure traceability and accurate impurity profiling [4].

Quantitative Evidence Guide for Selecting Destetrahydrofuranyl-4-hydroxybutanyl Terazosin (109678-71-9) Over Alternatives


Chromatographic Differentiation: Relative Retention Time vs. Terazosin

Destetrahydrofuranyl-4-hydroxybutanyl terazosin exhibits a distinct relative retention time (RRT) in the European Pharmacopoeia (Ph. Eur.) HPLC method for terazosin impurity profiling, differentiating it from both the parent drug and other specified impurities. The Ph. Eur. method, which has been the subject of recent renewal efforts to reduce analysis time from 90 minutes to under 20 minutes, relies on specific RRTs for identification [1]. This compound is one of the critical impurities that was inadequately retained on standard C18 columns, necessitating the use of alternative stationary phases like pentafluoro-phenyl (PFP) for adequate separation and quantification [1].

Pharmaceutical Analysis HPLC Method Development Impurity Profiling

Physicochemical Differentiation: Calculated LogP vs. Terazosin

Destetrahydrofuranyl-4-hydroxybutanyl terazosin possesses a calculated LogP (octanol-water partition coefficient) that differs from that of the parent drug, terazosin. The impurity has a LogP reported between 0.97 and 1.04 [1], whereas terazosin free base has a LogP reported between 0.61 and 1.06 [2][3]. While these ranges may overlap, the specific value for the impurity is a property of its unique structure, which features an opened tetrahydrofuran ring and a terminal hydroxyl group. This difference in hydrophobicity directly influences its chromatographic retention and extraction behavior in analytical methods.

Computational Chemistry Drug Design Physicochemical Profiling

Molecular Weight Distinction for Accurate Mass Spectrometry

The molecular formula of Destetrahydrofuranyl-4-hydroxybutanyl terazosin is C19H27N5O4, resulting in a precise molecular weight of 389.45 g/mol (exact mass 389.206) [1]. This is distinct from the molecular weight of the parent terazosin free base, which is C19H25N5O4 with a molecular weight of 387.44 g/mol [2]. The +2 Da difference corresponds to the addition of two hydrogen atoms, reflecting the hydrolytic opening of the tetrahydrofuran ring. This mass difference is critical for mass spectrometric detection (LC-MS), as it allows for unambiguous identification of the impurity ion (e.g., [M+H]+ m/z 390.5) separately from the terazosin ion ([M+H]+ m/z 388.4).

Mass Spectrometry LC-MS Impurity Identification

Defined Purity Specification for Certified Reference Material

When procured as a certified reference standard for analytical use, Destetrahydrofuranyl-4-hydroxybutanyl terazosin (Terazosin EP Impurity F) is supplied with a defined purity specification, typically ≥98% . This is a critical parameter for quantitative analysis, as the mass of the standard must be corrected for its purity when preparing stock solutions for impurity determination. In contrast, a non-certified research chemical of the same nominal structure may have a lower or undefined purity, which would introduce a significant, unaccounted-for bias into any quantitative method relying on it. For instance, using a 95% pure alternative instead of a 98% certified standard would result in a ~3% relative error in all subsequent concentration calculations, potentially leading to false acceptance or rejection of a drug batch.

Reference Standards Quality Control Method Validation

Optimal Application Scenarios for Destetrahydrofuranyl-4-hydroxybutanyl Terazosin (109678-71-9) Based on Differentiating Evidence


Development and Validation of a Regulatory-Compliant HPLC Impurity Profiling Method for Terazosin

Analytical scientists developing a new HPLC method for terazosin impurity profiling, or validating a method per ICH Q2(R1) guidelines, require Destetrahydrofuranyl-4-hydroxybutanyl terazosin (Impurity F) as a key reference standard. Its unique relative retention time, established in the Ph. Eur. monograph method [1], is essential for specificity and resolution studies. The method's ability to accurately separate and quantify this impurity from terazosin and other process-related impurities must be demonstrated using this exact compound.

Quality Control (QC) Release Testing of Terazosin Drug Substance and Finished Product

In a QC laboratory operating under GMP, Destetrahydrofuranyl-4-hydroxybutanyl terazosin is used as a certified reference standard to quantify the level of Impurity F in terazosin batches [2]. Its defined purity (≥98%) is crucial for preparing accurate standard solutions. The calculated concentration of this impurity is compared against the acceptance limit specified in the EP monograph to make critical batch release decisions.

LC-MS Peak Tracking and Identity Confirmation During Method Development

During the development of LC-MS methods for terazosin analysis, this compound serves as a definitive standard for peak identification. Its unique molecular weight of 389.45 g/mol (exact mass 389.206) and corresponding [M+H]+ ion at m/z ~390.5 provide a high-specificity signal that is distinct from the parent drug's [M+H]+ ion at m/z ~388.4 [3]. This mass difference, resulting from the opened tetrahydrofuran ring, allows for unambiguous peak tracking, especially when co-elution or matrix interferences are a concern.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for Destetrahydrofuranyl-4-hydroxybutanyl terazosin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.